molecular formula C7H12N2O2 B1423431 2-(6-Oxopiperidin-2-yl)acetamide CAS No. 1071661-20-5

2-(6-Oxopiperidin-2-yl)acetamide

Cat. No.: B1423431
CAS No.: 1071661-20-5
M. Wt: 156.18 g/mol
InChI Key: IBFHIXNYFZWLDA-UHFFFAOYSA-N
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Description

2-(6-Oxopiperidin-2-yl)acetamide , also known by its IUPAC name 2-(6-oxo-2-piperidinyl)acetamide , is a chemical compound with the molecular formula C₇H₁₂N₂O₂ . It falls within the class of acetamides and contains a piperidine ring. The compound’s molecular weight is approximately 156.18 g/mol .


Synthesis Analysis

The synthetic route for This compound involves the reaction of an appropriate precursor with an acetylating agent. Detailed synthetic methods and conditions can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring with an acetyl group attached to the nitrogen atom. The IUPAC InChI code for this compound is: 1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10),(H,9,11) .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including acylation, amidation, and cyclization. Its reactivity and behavior under different conditions warrant further investigation .


Physical and Chemical Properties Analysis

  • Storage Temperature : Room temperature (RT) is suitable for storage .

Scientific Research Applications

Neurotoxic Effects and Hippocampal Glutamatergic System Impact

2-(6-Oxopiperidin-2-yl)acetamide, commonly associated with acetamiprid (ACE), a widely used neonicotinoid insecticide, has been studied for its effects on spatial memory and the hippocampal glutamatergic system. Research indicates that exposure to acetamiprid can impair memory consolidation through the reduction of glutamate and the expression of NMDA receptor subunits in the hippocampus at low doses, along with the loss of neural cells in the dentate gyrus at high doses. This suggests concerns regarding the impacts on the nervous system of mammals, including potential neurotoxic effects even with low-affinity nicotinic acetylcholine receptors (nAChRs) in mammals (Shamsi et al., 2021).

Chemical Structure and Redox Derivatives

The synthesis and structure of redox derivatives related to this compound have been explored, revealing insights into the geometric and electronic changes accompanying oxidation states of piperidine nitrogen atoms. These studies offer valuable information on the ease of redox reactions involving these compounds, potentially useful in developing new chemical reagents or therapeutic agents (Sen', Shilov, & Golubev, 2014).

Oxidative Stress and DNA Damage

Further investigation into the effects of acetamiprid on oxidative stress and DNA damage in model organisms suggests potential environmental and health risks. For example, exposure to acetamiprid in earthworms showed increased levels of reactive oxygen species (ROS), changes in antioxidant enzyme activity, and DNA damage, indicating oxidative stress and genotoxic potential. Such findings raise concerns about the broader environmental impacts and potential risks to human health from exposure to neonicotinoid insecticides like acetamiprid (Li et al., 2018).

Synthesis and Biological Activity

The chemical synthesis and biological activity of compounds structurally related to this compound have been explored, revealing their potential for various applications, including as antimicrobial and analgesic agents. This research demonstrates the versatility of this compound derivatives in synthesizing compounds with significant biological activities, which could lead to new therapeutic drugs or chemical tools (Nosova et al., 2020).

Environmental Biodegradation

The biodegradation of acetamiprid by bacterial strains, such as Stenotrophomonas sp., illustrates the potential for environmental remediation of neonicotinoid pollution. This research highlights the ability of certain bacteria to hydrolyze acetamiprid, producing less toxic metabolites and suggesting pathways for reducing the environmental impact of such insecticides (Tang et al., 2012).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

Properties

IUPAC Name

2-(6-oxopiperidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-5-2-1-3-7(11)9-5/h5H,1-4H2,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFHIXNYFZWLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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